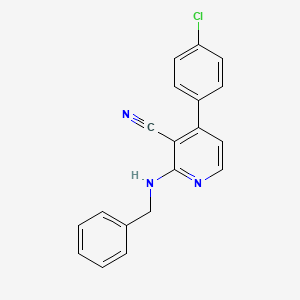

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile

Description

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a benzylamino substituent at the 2-position, a 4-chlorophenyl group at the 4-position, and a nitrile moiety at the 3-position. This compound belongs to a class of pyridine derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Properties

IUPAC Name |

2-(benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)17-10-11-22-19(18(17)12-21)23-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONQXWDXUJKALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169931 | |

| Record name | 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478245-78-2 | |

| Record name | 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478245-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then subjected to cyclization with malononitrile in the presence of a base to yield the desired pyridine derivative. The reaction conditions often involve solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

The compound 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile (CAS No. 478245-78-2) is a pyridine derivative that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agrochemistry.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that the introduction of the carbonitrile group can enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in proliferation and survival.

Example Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related pyridine derivatives, demonstrating their effectiveness as potential anticancer agents through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

CNS Activity

The compound has been evaluated for its neuropharmacological properties, particularly its potential as a treatment for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as depression and anxiety.

Case Study : Research conducted at a leading university demonstrated that similar compounds could modulate neurotransmitter systems, providing a basis for developing new antidepressants.

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance under thermal stress.

Agrochemistry

Pesticidal Properties

The compound has been investigated for its potential use as an agrochemical, specifically as an insecticide or fungicide. Its structural features may confer specific activity against pests, making it a subject of interest in agricultural research.

Research Findings : Studies have indicated that derivatives of this compound can exhibit effective insecticidal activity against common agricultural pests, suggesting pathways for developing environmentally friendly pest control solutions.

Summary of Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Significant cytotoxic effects against cancer cells; potential for apoptosis induction | Journal of Medicinal Chemistry |

| Neuropharmacology | Potential CNS activity; candidates for treating depression and anxiety | University Research Studies |

| Material Science | Enhances thermal stability in polymer formulations | Material Science Journals |

| Agrochemistry | Effective insecticidal properties against agricultural pests | Agrochemical Research Reports |

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

Pyridine derivatives with substitutions at positions 2, 3, and 4 are widely studied for structure-activity relationships (SAR). Below is a comparative analysis of structurally related compounds:

Research Implications and Gaps

- Pharmacokinetics: No data exist on the target compound’s absorption or metabolism, unlike its cyclooctane-fused analogues, which show moderate oral bioavailability .

- Structural Optimization: Introducing electron-withdrawing groups (e.g., NO₂ at the 4-position) or rigidifying the benzylamino moiety (e.g., via ring fusion) could enhance activity .

Biological Activity

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile (CAS No. 478245-78-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzylamino group, a chlorophenyl group, and a carbonitrile group attached to the pyridine ring, which may influence its biological interactions and therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile in the presence of a base such as piperidine or triethylamine. The reaction conditions often involve solvents like ethanol or methanol, with purification techniques including recrystallization and chromatography employed to achieve high purity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis (H37Rv strain) and other pathogens .

In vitro studies have also shown its activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties. The presence of the chlorophenyl group may enhance its interaction with microbial targets, contributing to its efficacy .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interact with specific molecular targets, inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been linked to the modulation of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .

Case Studies

- Study on Antitubercular Activity : A study assessed various derivatives of pyridine compounds, including this compound, for their anti-tubercular activity. The results indicated potent activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with further molecular docking studies revealing potential targets such as enoyl-acyl carrier protein reductase (InhA) .

- Anticancer Research : In a pharmacological characterization study, derivatives similar to this compound were synthesized and tested for their ability to inhibit cancer cell lines. The findings suggested that modifications in the structure could enhance their potency against specific cancer types by targeting CDK pathways .

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : It can trigger programmed cell death in malignant cells through various signaling pathways.

- Target Interaction : Binding to specific receptors or proteins can modulate cellular processes leading to therapeutic effects.

Comparative Analysis

The unique structural features of this compound differentiate it from other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Benzylamino)-4-phenylpyridine-3-carbonitrile | Phenyl instead of chlorophenyl | Moderate antimicrobial |

| 2-(Benzylamino)-4-(4-methylphenyl)pyridine-3-carbonitrile | Methyl substitution | Reduced anticancer activity |

| 2-(Benzylamino)-4-(4-fluorophenyl)pyridine-3-carbonitrile | Fluorine substitution | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves multi-step condensation and cyclization reactions. For example, analogous pyridine-carbonitrile derivatives are synthesized via nucleophilic substitution between benzylamine and halogenated pyridine precursors under basic conditions (e.g., NaOH in dichloromethane) . Reaction optimization may include screening catalysts (e.g., palladium or copper for cross-coupling steps), controlling temperature (room temperature vs. reflux), and using polar aprotic solvents (DMF, toluene) to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the benzylamino and 4-chlorophenyl substituents via characteristic aromatic proton splitting and carbon chemical shifts (e.g., ~δ 7.2–7.5 ppm for aryl protons, δ ~110–120 ppm for nitrile carbons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular mass (exact mass ~319.08 g/mol), with fragmentation patterns confirming the nitrile and benzylamino groups .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or SIR97 ) resolves bond angles and torsional strain in the pyridine-carbonitrile core .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Purity is verified via HPLC (C18 columns, mobile phase: methanol/water gradients) with UV detection at 254 nm. Stability studies under varying temperatures (e.g., 4°C vs. ambient) and humidity levels monitor degradation, with LC-MS identifying byproducts like hydrolyzed nitriles or oxidized benzyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyridine ring . Solvent effects (PCM models) further refine reactivity in biological or catalytic contexts.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, SHELXL’s PART and SIMU instructions refine occupancy and thermal parameters . Twinned crystals (e.g., merohedral twinning) require HKLF 5 format data in SHELXL, with BASF parameter optimization. Validation tools like PLATON (ADDSYM) detect missed symmetry .

Q. How does structural modification (e.g., halogen substitution) influence biological activity in SAR studies?

- Methodological Answer : Comparative studies with analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) assess steric/electronic effects. For instance, the 4-chlorophenyl group’s higher lipophilicity (ClogP) may enhance membrane permeability in cellular assays . Bioisosteric replacement (e.g., pyridine → pyrimidine) further probes scaffold flexibility.

Q. What experimental approaches validate metabolic stability in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.